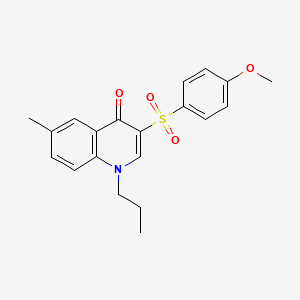

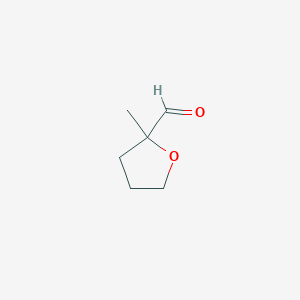

![molecular formula C19H19FN4O2 B2544063 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] CAS No. 338391-77-8](/img/structure/B2544063.png)

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]

Overview

Description

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.

BenchChem offers high-quality 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

A study on the synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives, including morpholinomethyl variants, revealed that certain derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv. These compounds were evaluated using the Electronic-Topological Method and Artificial Neural Networks to predict potentially active compounds, with a high probability of correct identification for active compounds (Karalı et al., 2007).

Anticancer and Cytotoxicity Evaluation

Research on the cytotoxicity of 5-nitroindole-2,3-dione derivatives, including those modified with morpholinomethyl, against various cancer cell lines highlighted the potential anticancer properties of these compounds. The study found that specific derivatives demonstrated marked effects in inhibiting the growth of non-small cell lung cancer and leukemia cell lines, suggesting their potential use in cancer therapy (Karalı, 2002).

Antiviral Activity

A study on the primary antiviral activities of hydrazonoindolinone derivatives, including morpholinomethyl-modified compounds, identified weak activity against the yellow fever virus and bovine viral diarrhea virus, suggesting the potential application of these derivatives in antiviral drug development (Terzioğlu et al., 2005).

Antibacterial and Anticorrosion Evaluation

Investigations into the structure, anticorrosion, and antibacterial evaluation of 1-(morpholinomethyl)indoline-2,3-dione revealed its efficacy as a corrosion inhibitor for mild steel in HCl solutions and its antibacterial activity. This study showcases the multifunctional applications of morpholinomethyl-indoline-2,3-dione derivatives in both material science and microbiology (Miao, 2014).

Mechanism of Action

The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores has made it an important heterocyclic compound with broad-spectrum biological activities .

Biochemical Analysis

Cellular Effects

The effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to impact the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . Therefore, it is likely that 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] exerts similar effects, although specific studies are needed to confirm these actions.

Molecular Mechanism

The molecular mechanism of action of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] involves its interaction with various biomolecules. This compound is believed to bind to specific receptors and enzymes, leading to the modulation of their activity. For example, indole derivatives have been shown to inhibit or activate enzymes involved in key metabolic pathways . The binding interactions of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] with these biomolecules are crucial for its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Indole derivatives are generally stable, but their degradation products can also have biological activity . Long-term studies are needed to fully understand the temporal effects of this compound in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been shown to have a dose-dependent effect on biological systems, and it is likely that this compound follows a similar pattern . Threshold effects and toxicity studies are essential to determine the safe and effective dosage range.

Metabolic Pathways

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, which can lead to changes in cellular function . The specific metabolic pathways of this compound are still being studied, but it is expected to follow similar routes as other indole derivatives.

Transport and Distribution

The transport and distribution of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] within cells and tissues are important for its biological activity. This compound is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name |

3-[(4-fluorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c20-14-5-7-15(8-6-14)21-22-18-16-3-1-2-4-17(16)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTNQQUKTUTJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301143634 | |

| Record name | 1-(4-Morpholinylmethyl)-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338391-77-8 | |

| Record name | 1-(4-Morpholinylmethyl)-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B2543986.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2543989.png)

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2543992.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2543994.png)

![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B2543995.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2543997.png)

![2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2544003.png)